

Azadiradione: A Technical Guide to its Role in Traditional and Modern Medicine

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Compound of Interest

Compound Name: Azadiradione

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Abstract

Azadiradione, a tetranortriterpenoid limonoid isolated from the seeds and fruit skins of the Neem tree (*Azadirachta indica*), stands as a compound of significant interest at the intersection of traditional medicine and modern pharmacology. For centuries, various parts of the Neem tree have been a cornerstone of traditional medicinal practices across Asia and Africa, utilized for a wide spectrum of ailments.^[1] Scientific inquiry has now begun to validate these ethnobotanical uses, identifying **Azadiradione** as a key bioactive constituent with potent anti-inflammatory, anticancer, antimalarial, and antioxidant properties. This technical guide provides an in-depth overview of **Azadiradione**, summarizing its traditional applications, detailing its validated pharmacological activities with quantitative data, providing comprehensive experimental protocols for its study, and visualizing its known mechanisms of action through signaling pathway diagrams.

Traditional Uses of *Azadirachta indica* (Source of Azadiradione) in Asian and African Medicine

The Neem tree, known as the "village pharmacy" in India, has been integral to Ayurvedic and Unani medicine for millennia.^[1] Its applications are vast, with leaves, bark, seeds, and oils used to treat a variety of conditions. Similarly, in many parts of Africa, Neem is referred to as

the "Independence Tree" and is widely used for its medicinal properties, particularly for fever and malaria.[2]

Common Traditional Applications:

- **Inflammatory and Skin Conditions:** Neem preparations are traditionally applied to treat skin diseases like eczema, psoriasis, acne, and ringworm, as well as to manage inflammatory conditions such as arthritis.[3]
- **Infectious Diseases:** It is widely used as an antimalarial, antibacterial, antiviral, and antifungal agent.[2][3] Twigs are famously used for dental hygiene due to their antimicrobial properties.
- **Gastrointestinal Issues:** Traditional uses include the treatment of ulcers and other digestive disorders.
- **General Health Tonic:** Neem leaf tea is often consumed as a general tonic to purify the blood and boost immunity.[3]

Pharmacological Properties and Mechanisms of Action

Scientific investigations have increasingly focused on isolating and characterizing the bioactive compounds from Neem, with **Azadiradione** emerging as a significant contributor to its therapeutic effects.

Anti-inflammatory and Anti-nociceptive Activity

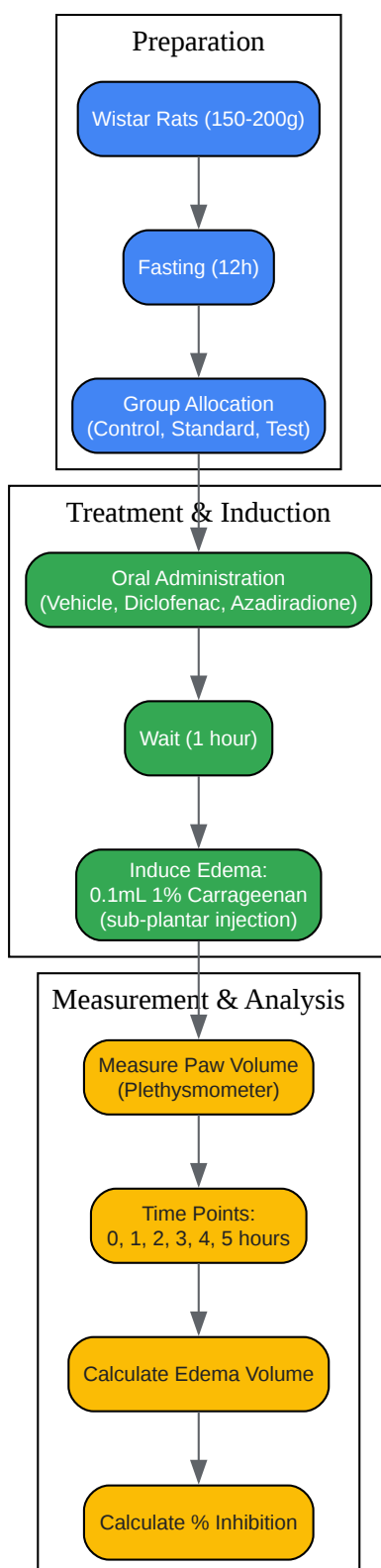
Azadiradione has demonstrated significant anti-inflammatory and pain-relieving properties, corroborating the traditional use of Neem for inflammatory ailments.

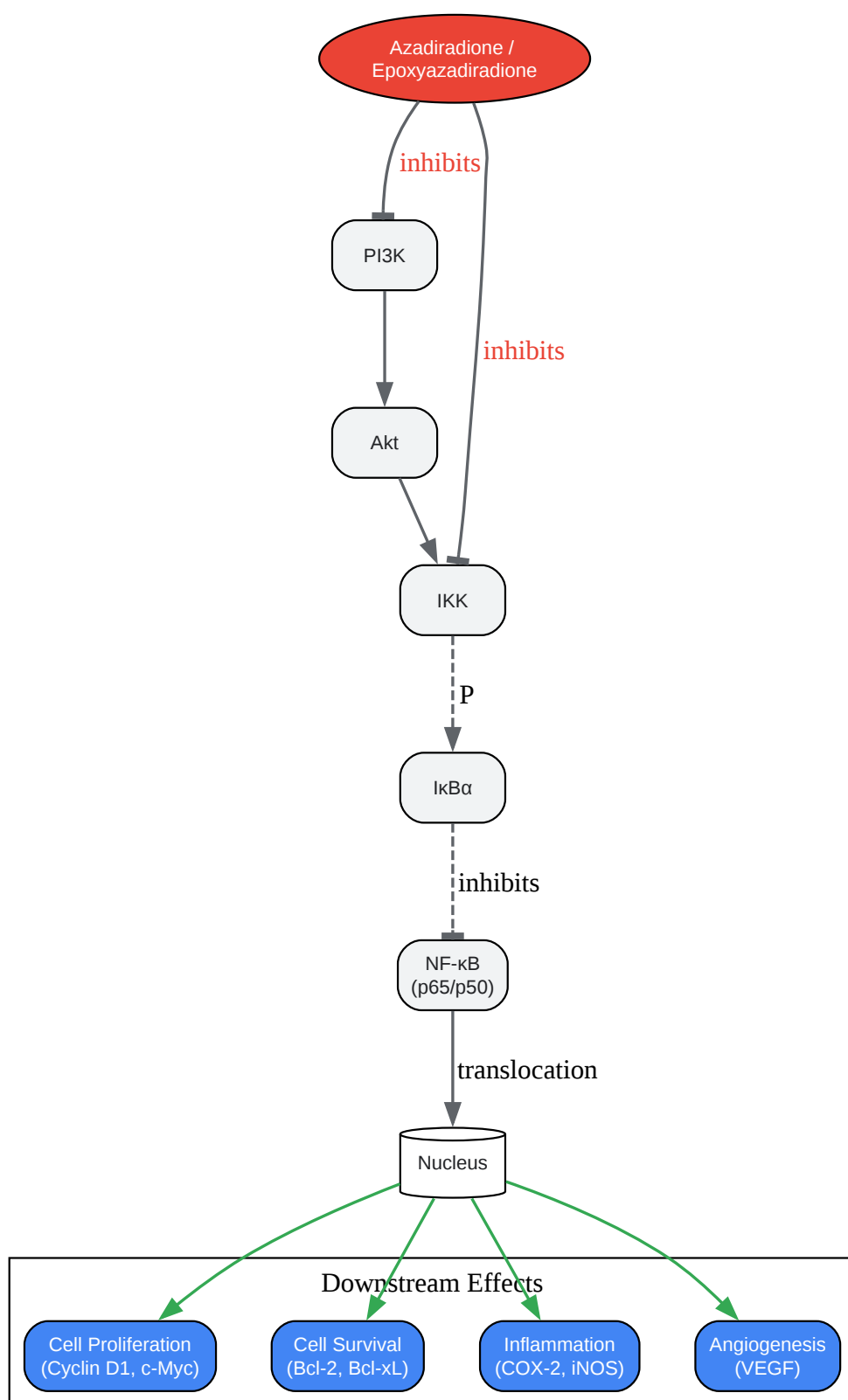
Experimental Model	Animal	Treatment	Dose (mg/kg)	% Inhibition of Edema	Reference
Carrageenan-induced paw edema	Rat	Azadiradione (oral)	50	Significant	[4]
Carrageenan-induced paw edema	Rat	Azadiradione (oral)	100	Significant	[4]
Carrageenan-induced paw edema	Rat	A. indica ethanolic extract	400	Max inhibition at 5th hour	[5]
Carrageenan-induced paw edema	Rat	A. indica aqueous extract	400	Max inhibition at 5th hour	[5]

This model is a standard for evaluating acute anti-inflammatory activity.

- Animals: Wistar albino rats (150-200g) are used. Animals are fasted for 12 hours before the experiment with free access to water.[5][6]
- Grouping: Animals are divided into several groups: a vehicle control group (e.g., normal saline), a positive control group (e.g., Diclofenac, 100 mg/kg), and test groups receiving varying doses of **Azadiradione** (e.g., 50, 100, 200, 400 mg/kg) orally.[5]
- Procedure:
 - One hour after administration of the vehicle, standard drug, or test compound, acute inflammation is induced.
 - 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[6][7]
 - The paw volume is measured immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7]

- Data Analysis:
 - The difference in paw volume between the 0-hour reading and subsequent readings is calculated as the edema volume.
 - The percentage inhibition of edema is calculated using the formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$ Where V_c is the mean edema volume in the control group, and V_t is the mean edema volume in the drug-treated group.





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